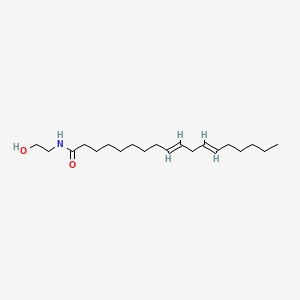![molecular formula C15H20N2O B1181193 Benzoic acid, 4-[1-(aMinocarbonyl)cyclopropyl]-2,3,5-trifluoro- CAS No. 143785-84-6](/img/new.no-structure.jpg)
Benzoic acid, 4-[1-(aMinocarbonyl)cyclopropyl]-2,3,5-trifluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-[1-(aMinocarbonyl)cyclopropyl]-2,3,5-trifluoro- is a complex organic compound with the molecular formula C11H8F3NO3. This compound is characterized by the presence of a benzoic acid core substituted with a cyclopropyl group containing an aminocarbonyl moiety and three fluorine atoms at the 2, 3, and 5 positions. The unique structure of this compound makes it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-[1-(aMinocarbonyl)cyclopropyl]-2,3,5-trifluoro- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.
Introduction of the Aminocarbonyl Group: The aminocarbonyl group can be introduced via an amination reaction, where an amine reacts with a carbonyl-containing compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4-[1-(aMinocarbonyl)cyclopropyl]-2,3,5-trifluoro- undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the aminocarbonyl group may be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the aminocarbonyl group to an amine or other reduced forms.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amines.
Applications De Recherche Scientifique
Benzoic acid, 4-[1-(aMinocarbonyl)cyclopropyl]-2,3,5-trifluoro- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Benzoic acid, 4-[1-(aMinocarbonyl)cyclopropyl]-2,3,5-trifluoro- involves its interaction with specific molecular targets and pathways. The aminocarbonyl group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Benzoic acid, 4-[1-(aMinocarbonyl)cyclopropyl]-2,3,5-trifluoro- can be compared with other similar compounds, such as:
Benzoic acid derivatives: Compounds with different substituents on the benzoic acid core, such as 4-aminobenzoic acid and 4-nitrobenzoic acid.
Cyclopropyl-containing compounds: Compounds with cyclopropyl groups, such as cyclopropylamine and cyclopropylcarbinol.
Fluorinated compounds: Compounds with multiple fluorine atoms, such as trifluoroacetic acid and 2,3,4,5-tetrafluorobenzoic acid.
The uniqueness of Benzoic acid, 4-[1-(aMinocarbonyl)cyclopropyl]-2,3,5-trifluoro- lies in its combination of a benzoic acid core, a cyclopropyl group, an aminocarbonyl moiety, and multiple fluorine atoms, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
143785-84-6 |
|---|---|
Formule moléculaire |
C15H20N2O |
Poids moléculaire |
0 |
Synonymes |
Benzoic acid, 4-[1-(aMinocarbonyl)cyclopropyl]-2,3,5-trifluoro- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



